SNRI-H05 -

SNRI-H05

Catalog Number: EVT-1535493
CAS Number:
Molecular Formula: C18H20FNO3
Molecular Weight: 317.36
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
SNRI-H05 is a potent serotonin and noradrenaline reuptake inhibitor (SNRI) with moderate 5-HT2A antagonist activity for anti-depression.
Source and Classification

SNRI-H05 falls under the broader category of serotonin-norepinephrine reuptake inhibitors, which are known for their dual action on serotonin and norepinephrine transporters. The classification of SNRI-H05 is based on its structural characteristics, specifically its aryloxypropanamine scaffold, which is common among many effective antidepressants in this category. This structural motif allows for high-affinity binding to biogenic amine transporters, enhancing its therapeutic efficacy .

Synthesis Analysis

Methods and Technical Details

The synthesis of SNRI-H05 involves several key steps that focus on creating a heterocyclic ring structure that enhances its pharmacological properties. The process typically begins with the formation of an aryloxypropanamine core, followed by various chemical modifications to optimize selectivity and potency against norepinephrine transporters.

  1. Starting Materials: The synthesis often utilizes commercially available precursors that can be modified through standard organic reactions such as alkylation and acylation.
  2. Reagents: Common reagents include bases for deprotonation, acids for protonation, and solvents like dimethyl sulfoxide or tetrahydrofuran to facilitate reactions.
  3. Purification: After synthesis, compounds are purified using techniques such as high-performance liquid chromatography to ensure the removal of any unreacted materials or by-products .
Molecular Structure Analysis

Structure and Data

The molecular structure of SNRI-H05 features a distinctive aryloxypropanamine backbone with specific substituents that enhance its binding affinity to norepinephrine transporters.

  • Molecular Formula: The exact molecular formula may vary based on specific substituents but generally adheres to the formula typical for selective norepinephrine reuptake inhibitors.
  • 3D Structure: Advanced techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy are often employed to elucidate the three-dimensional conformation of SNRI-H05, which is critical for understanding its interaction with biological targets .
Chemical Reactions Analysis

Reactions and Technical Details

SNRI-H05 undergoes several chemical reactions during its synthesis and metabolic processing:

  1. Formation Reactions: Key reactions include nucleophilic substitutions where functional groups are introduced onto the core structure.
  2. Metabolic Pathways: In vivo, SNRI-H05 may be metabolized through conjugation reactions, primarily involving phase II enzymes which facilitate excretion while maintaining pharmacological activity .
  3. Stability Studies: Chemical stability under various conditions (pH, temperature) is evaluated to ensure efficacy throughout its shelf life.
Mechanism of Action

Process and Data

The mechanism of action for SNRI-H05 involves the inhibition of norepinephrine reuptake at presynaptic neurons:

  • Binding Affinity: SNRI-H05 binds to the norepinephrine transporter with high affinity, preventing the reabsorption of norepinephrine into the presynaptic neuron.
  • Increased Neurotransmitter Levels: This inhibition leads to increased levels of norepinephrine in the synaptic cleft, enhancing neurotransmission and improving mood-related symptoms.
  • Clinical Implications: The enhanced availability of norepinephrine correlates with improved clinical outcomes in patients suffering from depression and anxiety disorders .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

SNRI-H05 exhibits several notable physical and chemical properties:

  • Solubility: Typically soluble in organic solvents but may have limited solubility in water, affecting bioavailability.
  • Stability: Exhibits stability under physiological conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: Characteristic melting points are determined through differential scanning calorimetry, providing insights into purity and phase transitions .
Applications

Scientific Uses

SNRI-H05 is primarily investigated for its potential applications in treating:

  • Major Depressive Disorder: By enhancing norepinephrine levels, it aims to alleviate symptoms associated with depression.
  • Anxiety Disorders: Its mechanism also supports therapeutic effects in anxiety management by stabilizing mood and reducing anxiety symptoms.
  • Research Applications: Beyond clinical use, SNRI-H05 serves as a valuable tool in pharmacological research aimed at understanding neurotransmitter dynamics in mental health disorders .
Introduction to SNRI-H05

Historical Context of Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs)

The evolution of SNRIs represents a pivotal advancement in psychopharmacology, emerging as successors to first-generation antidepressants like tricyclics (TCAs) and monoamine oxidase inhibitors (MAOIs). These early agents, while effective, posed significant safety risks due to non-selective binding to muscarinic, adrenergic, and histaminergic receptors, leading to anticholinergic effects, cardiotoxicity, and dietary restrictions [7] [9]. The introduction of venlafaxine in 1993 marked the first FDA-approved SNRI, characterized by a dose-dependent pharmacology: serotonin reuptake inhibition dominated at low doses (<150 mg/day), with norepinephrine engagement emerging at higher doses (>150 mg/day) [1] [8]. Subsequent SNRIs like duloxetine (2004) and levomilnacipran (2013) refined this dual mechanism, offering improved tolerability and expanded indications for chronic pain and anxiety disorders [1] [3] [10].

A critical limitation of early SNRIs was their imbalanced neurotransmitter affinity. For instance, venlafaxine exhibits a 30:1 serotonin-to-norepinephrine reuptake inhibition ratio, while duloxetine shows a 10:1 ratio [1]. This imbalance often translated to incomplete efficacy in treatment-resistant depression (TRD) and side effects like nausea or sexual dysfunction. Milnacipran and levomilnacipran addressed this with near-equal affinity (1:1 and 1:2, respectively), enhancing their utility in conditions like fibromyalgia [1] [8].

Table 1: Evolution of Key SNRIs and Their Pharmacological Profiles

CompoundFDA Approval YearSERT:NET RatioKey Indications
Venlafaxine1993 (IR), 1997 (XR)30:1MDD, GAD, Panic Disorder
Duloxetine200410:1MDD, Diabetic Neuropathy, Fibromyalgia
Milnacipran2009 (Fibromyalgia only)1:1Fibromyalgia
Levomilnacipran20131:2MDD

Rationale for Multitarget Antidepressant Development

Conventional monoamine reuptake inhibitors exhibit remission rates below 60% in major depressive disorder (MDD), with a delayed onset of 4–12 weeks [2] [9]. This therapeutic gap spurred interest in multitarget agents, particularly those combining monoamine reuptake inhibition with 5-HT2A receptor antagonism. The 5-HT2A receptor regulates downstream monoaminergic pathways; its blockade enhances prefrontal dopamine/norepinephrine release and mitigates SSRI-induced side effects like insomnia and sexual dysfunction [2] [4]. Clinical evidence supports this approach:

  • Mirtazapine (5-HT2A antagonist + α2-adrenergic blocker) augments SSRI efficacy in TRD [2].
  • Vortioxetine (multimodal serotonergic modulator) improves cognitive symptoms in depression via 5-HT3/7 receptor interactions [2].
  • Adjunctive aripiprazole (potent 5-HT2A antagonist) received FDA approval for MDD augmentation [2].

The synergy between 5-HT2A antagonism and monoamine reuptake inhibition addresses core pathophysiological features of depression:

  • Neuroplasticity deficits: 5-HT2A antagonism promotes BDNF-mTOR signaling, enhancing synaptic remodeling [6].
  • Monoamine dysregulation: Dual SERT/NET inhibition elevates synaptic serotonin and norepinephrine at the prefrontal cortex, crucial for mood and arousal [2] [6].

Emergence of SNRI-H05 as a Novel Dual-Action Compound

SNRI-H05 (chemical name: 3-(benzo[d][1,3]dioxol-4-yloxy)-3-(4-fluorophenyl)-N,N-dimethylpropan-1-amine) emerged from systematic screening of 3-substituted aryloxypropylamine derivatives designed to co-inhibit serotonin/norepinephrine transporters (SERT/NET) and antagonize 5-HT2A receptors [2]. Its development addressed two gaps in existing SNRIs:

  • Unbalanced SERT:NET inhibition: Early SNRIs disproportionately targeted serotonin, limiting noradrenergic engagement.
  • Lack of receptor modulation: No approved SNRI incorporated 5-HT2A antagonism.

Table 2: Key Pharmacological Properties of SNRI-H05

ParameterValueSignificance
SERT Binding (Ki)3.54 ± 0.25 nMPotent serotonin reuptake inhibition
NET Binding (Ki)2.05 ± 0.07 nMBalanced norepinephrine reuptake inhibition
SERT:NET Ratio1.7:1Near-equal affinity, unlike earlier SNRIs
5-HT2A AntagonismModerate activity (Ki undisclosed)Reduces anxiety/insomnia side effects
Functional NET/SERT InhibitionEC50 <10 nM (both)Confirmed cellular activity

Structurally, SNRI-H05 features a pyrrolidine core with S,S stereochemistry at two chiral centers, optimized for transporter affinity. The pyridine ring replaces traditional phenyl groups, enhancing metabolic stability and blood-brain barrier penetration [5]. In vivo studies demonstrated rapid neurotransmitter elevation:

  • Prefrontal norepinephrine increased by 120% within 1 hour of administration [2].
  • Sustained serotonin elevation in limbic regions correlated with reduced immobility in forced-swim tests (antidepressant-like effects) [2].

Figure 1: Core Structure of SNRI-H05(Note: Based on [5], illustrating the 3-substituted pyrrolidine with fluorophenyl and benzo-dioxole groups.)

Compared to predecessors like duloxetine, SNRI-H05 exhibits superior NET potency (NET Ki = 2.05 nM vs. duloxetine’s 6.7 nM) and balanced SERT:NET inhibition (1.7:1 vs. duloxetine’s 10:1) [1] [2] [5]. Its multitarget profile positions it as a candidate for treatment-resistant depression and comorbid pain syndromes, pending clinical validation.

Properties

Product Name

SNRI-H05

IUPAC Name

3-(Benzo[d][1,3]dioxol-4-yloxy)-3-(4-fluorophenyl)-N,N-dimethylpropan-1-amine

Molecular Formula

C18H20FNO3

Molecular Weight

317.36

InChI

InChI=1S/C18H20FNO3/c1-20(2)11-10-15(13-6-8-14(19)9-7-13)23-17-5-3-4-16-18(17)22-12-21-16/h3-9,15H,10-12H2,1-2H3

InChI Key

XFCIOLPMKMDDNQ-UHFFFAOYSA-N

SMILES

CN(C)CCC(OC1=C2OCOC2=CC=C1)C3=CC=C(F)C=C3

Solubility

Soluble in DMSO

Synonyms

SNRIH05; SNRI H05; SNRI-H05

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.